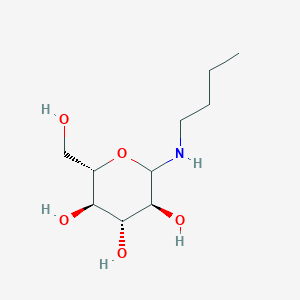

N-butyl-D-glucopyranosylamine

Description

Contextualization of N-Glycosylamines in Carbohydrate Chemistry and Glycobiology

N-Glycosylamines, also known as N-glycosides, are a class of carbohydrate derivatives where a sugar moiety is linked to an amine group via a β-N-glycosidic bond. wikipedia.orgnumberanalytics.com This structure, which replaces the anomeric hydroxyl group of a sugar with an amino group, is fundamental to their role in carbohydrate chemistry and glycobiology. numberanalytics.comnumberanalytics.com Glycosylamines serve as crucial intermediates in the synthesis of a wide array of biologically significant molecules, including nucleosides, glycoproteins, and other glycoconjugates. numberanalytics.comjocpr.comresearchgate.net Their chemistry is characterized by the reactivity of the N-glycosidic bond and the amine group, which can participate in reactions like nucleophilic substitution and reductive amination. numberanalytics.com

In glycobiology, N-glycosylamines are integral to understanding the structure and function of complex carbohydrates. numberanalytics.com They are key components of N-linked glycoconjugates, where the anomeric oxygen of glycosides is replaced by nitrogen. nih.gov These structures are found in nature in important molecules such as N-glycosyl-amino acids and N-glycopeptide derivatives, a well-known example being erythropoietin (EPO). nih.gov The study of N-glycosylamines has gained significant traction due to their diverse pharmacological activities, which include antibacterial, antimicrobial, antioxidant, anti-HIV, and anticancer properties. jocpr.comresearchgate.net

Research Significance of D-Glucopyranosylamine Derivatives in Contemporary Chemical Biology

Derivatives of D-glucopyranosylamine are of particular interest in modern chemical biology due to their wide-ranging biological activities and potential therapeutic applications. jocpr.comresearchgate.net These compounds are recognized as important intermediates in the synthesis of chemotherapeutics and nucleosides. jocpr.comresearchgate.net Their ability to act as chiral auxiliaries in stereoselective reactions makes them valuable in the synthesis of complex molecules like β-lactams, which form the core of many widely used antibiotics. jocpr.com

A significant area of research for D-glucopyranosylamine derivatives is their role as enzyme inhibitors. nih.gov For instance, they have been studied for their ability to inhibit glycogen (B147801) phosphorylase, an enzyme involved in the breakdown of glycogen to glucose. This makes them promising candidates for the development of treatments for conditions like type 2 diabetes. Specifically, N-acyl derivatives of beta-D-glucopyranosylamine, such as N-acetyl-beta-D-glucopyranosylamine, have been identified as potent competitive inhibitors of this enzyme. nih.gov The structural features of these derivatives are also leveraged in drug design, with studies focusing on how modifications to the molecule can enhance binding affinity and inhibitory activity. uclan.ac.uk

Furthermore, the antimicrobial properties of D-glucopyranosylamine derivatives are a major focus of research. acs.org Studies have shown that the biological activity of N-alkyl-β-D-glucosylamines against various fungal and bacterial strains is influenced by the length of the N-alkyl chain, with longer chains often exhibiting increased effectiveness. acs.orgnih.gov This has led to the exploration of these compounds as potential antifungal and antibacterial agents. acs.orgnih.govnih.gov

Scope and Research Objectives Pertaining to N-butyl-D-glucopyranosylamine within Academic Disciplines

The specific compound, N-butyl-D-glucopyranosylamine, has been a subject of focused research within several academic disciplines, primarily centered on its synthesis and biological activities. A key research objective has been to investigate its potential as an antimicrobial agent.

In the field of agricultural and food chemistry, research has focused on the antifungal properties of a series of N-alkyl-β-D-glucosylamines, including N-butyl-D-glucopyranosylamine. nih.govnih.gov Studies have systematically evaluated the effect of varying the N-alkyl chain length on the antifungal activity against wood-decaying fungi and food pathogens. nih.govacs.org For example, research has demonstrated that while longer alkyl chains, such as in N-dodecyl-β-D-glucopyranosylamine, show the most potent antifungal effects, N-butyl-D-glucopyranosylamine is included in these comparative studies to understand the structure-activity relationship. nih.govnih.gov

Another research objective has been the evaluation of N-butyl-D-glucopyranosylamine's antibacterial activity against pathogens like Listeria innocua and Salmonella typhimurium. acs.orgnih.gov These studies aim to determine the minimum inhibitory concentrations and compare its effectiveness to other N-alkyl derivatives, contributing to the broader search for new antimicrobial compounds. acs.orgnih.gov

The synthesis of N-butyl-D-glucopyranosylamine itself is a research focus, with methodologies being developed for its efficient production. evitachem.comsc.edu These synthetic studies are crucial for providing the necessary quantities of the compound for biological testing and for exploring further chemical modifications.

Table of Research Findings on N-alkyl-β-D-glucosylamines

| Compound | Target Organism(s) | Key Finding |

|---|---|---|

| N-butyl-D-glucopyranosylamine (BuGPA) | Coriolus versicolor, Poria placenta | Exhibited antifungal activity, though less potent than derivatives with longer alkyl chains. nih.govresearchgate.net |

| N-butyl-D-glucopyranosylamine (BuGPA) | Fusarium proliferatum, Listeria innocua, Salmonella typhimurium | Showed weaker antimicrobial activity compared to derivatives with longer N-alkyl chains. acs.orgnih.gov |

| N-dodecyl-β-D-glucopyranosylamine (DoGPA) | Coriolus versicolor, Poria placenta | Completely inhibited fungal growth at low concentrations. nih.govresearchgate.net |

| N-dodecyl-β-D-glucopyranosylamine (DoGPA) | Fusarium proliferatum, Listeria innocua, Salmonella typhimurium | Exhibited the most potent biological activity against all tested strains. acs.orgnih.gov |

| N-octyl-β-D-glucopyranosylamine (OcGPA) | Fusarium proliferatum | Resulted in 71% fungal inhibition at a concentration of 0.5 x 10⁻⁴ mol mL⁻¹. acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R,6S)-2-(butylamino)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c1-2-3-4-11-10-9(15)8(14)7(13)6(5-12)16-10/h6-15H,2-5H2,1H3/t6-,7-,8+,9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJYGEBDYDDFRP-YZUYTKQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N Butyl D Glucopyranosylamine

Condensation Reactions for N-butyl-D-glucopyranosylamine Formation

The most direct route to N-butyl-D-glucopyranosylamine involves the condensation of D-glucose and n-butylamine. This reaction can be influenced by various factors including the choice of solvent, presence or absence of a catalyst, and the reaction conditions.

The direct reaction between D-glucose and an alkyl amine such as n-butylamine is a common method for the formation of the corresponding N-alkyl-glucopyranosylamine. This reaction is a nucleophilic addition of the amine to the carbonyl group of the open-chain form of glucose, followed by cyclization to form the glucopyranosylamine. The reaction of D-glucose with butylamine (B146782) has been investigated under various pH conditions, highlighting the influence of pH on the product distribution.

A study on the Maillard reaction between D-glucose and butylamine detailed the products formed when heating the reactants in aqueous solutions at different pH levels (4.0, 6.5, and 11.48). While this study focused on the subsequent degradation products, the initial formation of N-butyl-D-glucopyranosylamine is the primary step. The reaction is typically initiated by dissolving glucose and butylamine in an aqueous medium and heating the mixture. The pH of the solution can be adjusted using acids like acetic acid or phosphoric acid to investigate its effect on the reaction progress and product formation.

| Reactants | Solvent | Temperature | pH | Key Observation |

| D-Glucose, n-Butylamine | Water | 95°C | 4.0, 6.5, 11.48 | Formation of N-butyl-D-glucopyranosylamine as the initial product, followed by Maillard reaction products. |

This table summarizes the general conditions for the direct amination of D-glucose with n-butylamine.

The synthesis of N-glycosylamines can often be achieved without the need for a catalyst, relying on the inherent reactivity of the sugar and the amine. The choice of solvent plays a crucial role in mediating these reactions. While aqueous media are commonly used, organic solvents can also be employed. In many instances, the reaction between glucose and primary amines like butylamine can proceed efficiently by simply heating the reactants together, often in a solvent that facilitates the dissolution of both reactants and the removal of water formed during the reaction.

The formation of glycosylamines from the direct condensation of a primary amine and a free sugar can occur under solvent-free conditions, for example, through mechanochemical methods like ball milling. This approach has been shown to be effective for various mono- and disaccharides with different alkyl and aryl amines, often resulting in high yields. While a specific example for N-butyl-D-glucopyranosylamine via this solvent-free method is not detailed, the general applicability of this protocol suggests its potential. The use of alcoholic solvents is also a common practice in the synthesis of related compounds, where the solvent can act as a medium for the reaction and also influence the reaction equilibrium.

The formation of glycosylamines is a reversible reaction, and its kinetics are influenced by factors such as pH, temperature, and the concentration of reactants. Kinetic studies on the reaction of glucose with aromatic amines have shown that the formation of α and β glycosylamines follows a pseudo-first-order reversible reaction scheme in the pH range of 1–6. The forward reaction rate is dependent on the initial glucose concentration, while the reverse reaction is not. The reaction kinetics and the equilibrium concentrations of the glycosylamines are pH-dependent and are also influenced by the proportion of the acyclic form of the reacting glucose isomer.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl group of the open-chain form of glucose to form a Schiff base, which is in equilibrium with the cyclic α and β glycosylamines. The rate of this reaction is generally highest in a slightly acidic to neutral pH range.

| Parameter | Influence on Glycosylamine Formation |

| pH | Affects the rate of reaction and equilibrium position. Optimal pH is typically slightly acidic to neutral. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to degradation products (Maillard reaction). |

| Reactant Concentration | The forward reaction rate is typically dependent on the concentration of both the sugar and the amine. |

| Solvent | The polarity and protic nature of the solvent can influence the equilibrium between the open-chain and cyclic forms of the sugar, as well as the stability of the intermediates. |

This interactive table outlines the key parameters influencing the kinetics of glycosylamine formation.

Advanced Synthetic Routes to N-butyl-D-glucopyranosylamine Derivatives

Beyond direct condensation, more advanced synthetic strategies are being explored to improve the efficiency, selectivity, and environmental footprint of N-alkyl-D-glucopyranosylamine synthesis. These include chemoenzymatic methods and protecting-group-free approaches.

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. While a direct chemoenzymatic synthesis of N-butyl-D-glucopyranosylamine has not been extensively reported, related enzymatic transformations suggest its feasibility. For instance, the production of n-butylamine from glucose has been demonstrated in E. coli using a transaminase-mediated synthetic pathway. This bio-derived butylamine could then potentially be reacted with glucose in a subsequent step.

Enzymes such as glycosyltransferases or engineered glycosidases (glycosynthases) are powerful tools for the formation of glycosidic bonds. Although their primary application is in the synthesis of O- and N-glycosides of peptides and proteins, their substrate scope can be expanded to include smaller amine acceptors. A potential chemoenzymatic route to N-butyl-D-glucopyranosylamine could involve the use of a glycosyltransferase with an activated glucose donor and butylamine as the acceptor. Lipases have also been utilized in the synthesis of related sugar derivatives, such as sugar esters, and could potentially be explored for amidation reactions under non-aqueous conditions.

These strategies often rely on the selective activation of the anomeric center of the sugar, allowing it to react with a nucleophile, such as an amine, without the need to protect the hydroxyl groups. For instance, the use of specific reagents can generate a reactive intermediate at the anomeric position of the unprotected sugar, which then readily reacts with the amine. While specific examples detailing the application of these advanced protecting-group-free methods for the synthesis of N-butyl-D-glucopyranosylamine are not prevalent in the literature, the general principles are applicable and represent a promising avenue for future research. The simplicity of the direct condensation of glucose and butylamine often makes it the most straightforward protecting-group-free method for this particular compound.

Derivatization and Functionalization Reactions of N-butyl-D-glucopyranosylamine

The anomeric amino group of N-butyl-D-glucopyranosylamine serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of glycoconjugates and modified sugar derivatives. These reactions are pivotal for developing novel compounds with potential applications in various fields, including medicinal chemistry and materials science. The reactivity of the anomeric amine allows for modifications that can significantly alter the parent molecule's biological activity, solubility, and other physicochemical properties.

N-Alkylation and N-Acylation Strategies for Modified Glycosylamines

N-alkylation and N-acylation reactions of N-butyl-D-glucopyranosylamine introduce alkyl and acyl groups, respectively, onto the anomeric nitrogen atom. These modifications are fundamental in synthesizing a variety of glycosylamine derivatives with tailored properties.

N-Alkylation involves the reaction of the primary anomeric amine with an alkylating agent, typically an alkyl halide or sulfate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the glycosylamine attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base is crucial for the successful outcome of the reaction, with polar aprotic solvents and non-nucleophilic bases being commonly employed to facilitate the reaction and minimize side products. For instance, in the synthesis of tetracyclic iminosugar derivatives, an in situ-generated imine can undergo intramolecular N-alkylation by a tosylate, leading to a cyclic iminium cation. nih.gov

N-Acylation is a widely used strategy to introduce an acyl group, which can enhance the stability of the glycosylamine or introduce new functionalities. This is typically achieved by reacting the glycosylamine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.govrsc.org Pyridine is often used as both a solvent and a catalyst in these reactions. rsc.org The resulting N-acyl-β-D-glucopyranosylamines are often more stable than their non-acylated counterparts. nih.gov A variety of N-acyl-β-D-glucopyranosylamines have been synthesized using this method, with the resulting compounds showing potential as cytostatic agents. nih.gov The acylation reaction can be stereospecific, yielding predominantly the β-anomer. rsc.org

| Reactant | Reagent | Product Type | Reference |

| N-butyl-D-glucopyranosylamine | Alkyl Halide | N-Alkyl-N-butyl-D-glucopyranosylamine | nih.gov |

| N-butyl-D-glucopyranosylamine | Acyl Chloride | N-Acyl-N-butyl-D-glucopyranosylamine | nih.govrsc.org |

| N-butyl-D-glucopyranosylamine | Acid Anhydride | N-Acyl-N-butyl-D-glucopyranosylamine | nih.gov |

Formation of Schiff Bases and Related Imine Derivatives

The reaction of N-butyl-D-glucopyranosylamine with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.orgresearchgate.net The formation of the imine bond is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. mediresonline.org

The stability of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, can form stable, crystalline Schiff bases with glycosylamines. These reactions are often catalyzed by either acid or base. iosrjournals.org The formation of an imine is a key intermediate step in many reactions of glycosylamines, as the imine can exist in equilibrium with the open-chain aldehyde form of the sugar. aalto.fi

A study on the reaction between n-butylamine and benzaldehyde (B42025) demonstrated that the yield of the resulting Schiff base, n-butyl-1-phenylmethanimine, could be significantly improved by removing water from the reaction mixture using pervaporation. mdpi.com This highlights a practical approach to enhance the efficiency of Schiff base formation.

| Amine Reactant | Carbonyl Reactant | Product | Key Feature | Reference |

| N-butyl-D-glucopyranosylamine | Aldehyde/Ketone | Schiff Base (Imine) | Reversible condensation reaction | iosrjournals.orgresearchgate.net |

| n-Butylamine | Benzaldehyde | n-Butyl-1-phenylmethanimine | Yield improved by water removal | mdpi.com |

Click Chemistry Conjugations with Anomeric Amines

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the conjugation of biomolecules. nih.govnih.govmdpi.com This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. mdpi.com The anomeric amine of N-butyl-D-glucopyranosylamine can be functionalized with either an azide or an alkyne group, allowing it to participate in click chemistry reactions.

To perform a click reaction, the N-butyl-D-glucopyranosylamine would first need to be derivatized to introduce either a terminal alkyne or an azide functionality. For example, acylation of the anomeric amine with an alkyne- or azide-containing carboxylic acid would yield the necessary precursor. This modified glycosylamine can then be "clicked" onto a molecule bearing the complementary functional group.

The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, making it suitable for a wide range of applications, including the synthesis of complex glycoconjugates. mdpi.comnih.gov The reaction is typically carried out in aqueous solutions and is tolerant of a wide variety of functional groups. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly useful for in vivo applications where the toxicity of copper is a concern. nih.govucm.esbohrium.com

| Reaction Type | Reactants | Catalyst | Product | Reference |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | 1,2,3-Triazole | nih.govnih.govmdpi.com |

| SPAAC | Azide, Strained Alkyne | None | 1,2,3-Triazole | nih.govucm.esbohrium.com |

Synthesis of Spirocyclic, Bicyclic, and Other Heterocyclic Derivatives

The chemical scaffold of N-butyl-D-glucopyranosylamine can be utilized as a starting point for the synthesis of more complex molecular architectures, such as spirocyclic, bicyclic, and other heterocyclic derivatives. These structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for novel biological activities. nih.govnih.gov

Spirocyclic compounds contain two rings that share a single common atom. mdpi.com The synthesis of spirocyclic derivatives from glycosylamines could involve intramolecular cyclization reactions where the anomeric nitrogen and another functional group on the sugar ring or the N-butyl chain participate in ring formation. For instance, a Pictet-Spengler-type reaction could be envisioned where the anomeric amine reacts with an aldehyde to form an iminium ion, which then undergoes intramolecular cyclization onto an activated aromatic ring present in a substituent.

Bicyclic derivatives consist of two fused or bridged rings. The synthesis of bicyclic sugar derivatives has been achieved through various strategies, including Ferrier rearrangement, Grignard addition, and ring-closing metathesis. nih.govresearchgate.net For example, a bicyclic sugar-piperidine hybrid has been shown to be a potent and selective glycosidase inhibitor. nih.gov The synthesis of bicyclic systems from N-butyl-D-glucopyranosylamine could involve a multi-step sequence where the anomeric amine is first transformed into a reactive intermediate that can then undergo an intramolecular cyclization to form the second ring.

The synthesis of other heterocyclic derivatives can also be achieved. For example, intramolecular reactions involving the anomeric amine and other functional groups on the sugar backbone can lead to the formation of various heterocyclic ring systems.

| Derivative Type | General Synthetic Strategy | Potential Precursor from N-butyl-D-glucopyranosylamine | Reference |

| Spirocyclic | Intramolecular cyclization | Glycosylamine with a pendant reactive group | nih.govnih.gov |

| Bicyclic | Ring-closing metathesis, Ferrier rearrangement | Functionalized glycosylamine | nih.govresearchgate.net |

| Fused Heterocyclic | Intramolecular cyclization | Appropriately substituted glycosylamine | nih.gov |

Pathways to N-Alkylcarbamoyl and N-Acyl Glucopyranuronosylamines

The synthesis of N-alkylcarbamoyl and N-acyl derivatives of glucopyranosylamines, particularly those derived from glucuronic acid (glucopyranuronosylamines), introduces urea (B33335) or amide functionalities at the anomeric position. These derivatives have shown promise as potential cytostatic agents. nih.gov

N-Acyl Glucopyranosylureas can be synthesized from per-O-acetylated β-D-glucopyranosylurea. This precursor can be acylated using an acyl chloride in the presence of a Lewis acid catalyst like zinc chloride. Subsequent deacetylation under Zemplén conditions (methanolic sodium methoxide) yields the final N-acyl-β-D-glucopyranosylureas. nih.gov

While the direct synthesis from N-butyl-D-glucopyranosylamine is not explicitly detailed in the provided context, a plausible route would involve the reaction of the anomeric amine with an isocyanate to form an N-alkyl-N'-glucopyranosylurea.

The synthesis of derivatives from glucopyranuronosylamines would follow similar principles, with the starting material being the corresponding uronic acid derivative of the glycosylamine. The presence of the carboxylic acid group at the C-6 position would require appropriate protection strategies during the synthesis.

| Derivative Type | Synthetic Precursor | Key Reaction | Final Product | Reference |

| N-Acyl-β-D-glucopyranosylurea | Per-O-acetylated β-D-glucopyranosylurea | Acylation with acyl chloride, followed by deacetylation | N-Acyl-β-D-glucopyranosylurea | nih.gov |

Generation of Isocyanides and Other Reactive Intermediates from Glucopyranosylamine Precursors

N-butyl-D-glucopyranosylamine, as a primary amine, can be a precursor for the generation of reactive intermediates such as isocyanides and imines.

Isocyanides (or carbylamines) can be synthesized from primary amines through the carbylamine reaction, also known as the Hoffmann isocyanide synthesis. This reaction involves treating the primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide (B78521). wikipedia.org The reaction proceeds through the formation of dichlorocarbene (B158193) as a reactive intermediate. wikipedia.org Another modern approach for the synthesis of isocyanides from primary amines involves the reaction with in situ-generated difluorocarbene. organic-chemistry.orgacs.orgresearchgate.netacs.org This method is considered safer and more convenient than the traditional carbylamine reaction. acs.org The application of these methods to N-butyl-D-glucopyranosylamine would be expected to yield the corresponding glucopyranosyl isocyanide, a versatile synthon in organic chemistry.

Imines , as discussed in section 2.3.2, are key reactive intermediates that are in equilibrium with the open-chain aldehyde form of the sugar and the cyclic glycosylamine. nih.govaalto.fi This equilibrium allows for a variety of nucleophilic addition reactions at the anomeric carbon. For instance, the in situ-generated imine can undergo intramolecular N-alkylation to form a cyclic iminium cation, which is a highly reactive electrophile. nih.gov

The generation of these reactive intermediates from N-butyl-D-glucopyranosylamine opens up a wide range of possibilities for further chemical transformations and the synthesis of complex sugar derivatives.

| Reactive Intermediate | Method of Generation | Reagents | Key Features | Reference |

| Isocyanide | Carbylamine Reaction | Chloroform, Strong Base | Formation of dichlorocarbene intermediate | wikipedia.org |

| Isocyanide | Reaction with Difluorocarbene | Sodium Chlorodifluoroacetate | Safer and more convenient method | organic-chemistry.orgacs.orgresearchgate.netacs.org |

| Imine | Reaction with Aldehyde/Ketone | Aldehyde/Ketone | Equilibrium with open-chain and cyclic forms | nih.govaalto.fi |

| Cyclic Iminium Cation | Intramolecular N-alkylation of Imine | Internal Alkylating Group | Highly reactive electrophile | nih.gov |

Spectroscopic and Structural Elucidation Techniques for N Butyl D Glucopyranosylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Anomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-butyl-D-glucopyranosylamine. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J-values). For N-butyl-D-glucopyranosylamine, the spectrum can be divided into distinct regions corresponding to the protons of the n-butyl group and the glucopyranosyl ring. The anomeric proton (H-1) is particularly diagnostic; its chemical shift and coupling constant to H-2 are critical for determining the anomeric configuration (α or β).

¹³C NMR spectroscopy provides complementary information by showing the number of chemically distinct carbon atoms. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the stereochemistry at this center.

Representative ¹H NMR Data for a β-Glycosylamine Scaffold

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (Anomeric) | ~4.0-4.5 | Doublet (d) | ~8.0-9.0 |

| H-2, H-3, H-4, H-5 | ~3.0-3.8 | Multiplets (m) | - |

| H-6a, H-6b | ~3.6-3.9 | Multiplets (m) | - |

| NH | Variable | Broad singlet (br s) | - |

| -N-CH₂ - | ~2.5-3.0 | Multiplet (m) | - |

| -CH₂-CH₂ -CH₂-CH₃ | ~1.4-1.6 | Multiplet (m) | - |

| -CH₂-CH₂-CH₂ -CH₃ | ~1.3-1.4 | Multiplet (m) | - |

Representative ¹³C NMR Data for a β-Glycosylamine Scaffold

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Anomeric) | ~85-90 |

| C-2, C-3, C-4, C-5 | ~68-78 |

| C-6 | ~60-63 |

| -N-CH₂ - | ~45-50 |

| -CH₂ -CH₂-CH₃ | ~30-35 |

| -CH₂-CH₂ -CH₃ | ~19-22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For N-butyl-D-glucopyranosylamine, a COSY spectrum would show cross-peaks connecting adjacent protons, allowing for a sequential "walk" along the glucopyranose ring (from H-1 to H-2, H-2 to H-3, etc.) and along the n-butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. slideshare.net Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal, enabling the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different structural fragments. For instance, an HMBC experiment would show a correlation between the anomeric proton (H-1) and the first carbon of the butyl group (-N-C H₂-), as well as between the protons on that carbon (-N-H ₂-) and the anomeric carbon (C-1), confirming the attachment of the butylamino group to the sugar ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For N-butyl-D-glucopyranosylamine, these techniques can confirm the presence of key structural features.

The FTIR and Raman spectra would exhibit characteristic bands corresponding to:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups on the sugar ring.

N-H stretching: A peak in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine linkage.

C-H stretching: Sharp peaks between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the butyl group and the pyranose ring.

C-O stretching: Strong absorptions in the fingerprint region (1000-1200 cm⁻¹) from the C-O bonds of the alcohols and the pyranose ring ether linkage.

Key Vibrational Frequencies for N-butyl-D-glucopyranosylamine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. whitman.edu For N-butyl-D-glucopyranosylamine (C₁₀H₂₁NO₅), the molecular weight is 235.28 g/mol . A high-resolution mass spectrum would provide an exact mass measurement, confirming the elemental composition.

Electron ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used. nih.gov The resulting mass spectrum would show a molecular ion peak (M⁺ or [M+H]⁺). The fragmentation pattern provides a molecular fingerprint and helps confirm the structure. Key fragmentation pathways would likely include:

Cleavage of the N-butyl group, resulting in a fragment corresponding to the butyl radical loss.

Cleavage of the glycosidic C-N bond, leading to fragments representing the charged sugar moiety or the butylamine (B146782) moiety.

Sequential loss of water molecules from the sugar ring.

Expected Mass Spectrometry Fragments

| Fragment Ion | Description | Approximate m/z |

|---|---|---|

| [C₁₀H₂₁NO₅]⁺ | Molecular Ion (M⁺) | 235 |

| [M - C₄H₉]⁺ | Loss of butyl radical | 178 |

| [C₆H₁₂NO₅]⁺ | Glucosylamine ion after C-N cleavage | 178 |

| [C₄H₁₀N]⁺ | Butylamine ion after C-N cleavage | 72 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of N-butyl-D-glucopyranosylamine, it is possible to generate a precise 3D model of the molecule. This model provides unambiguous information on bond lengths, bond angles, and torsional angles. nih.gov

This technique is invaluable for confirming the absolute stereochemistry and observing the preferred conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amine groups, which dictate the crystal packing arrangement.

The data obtained from X-ray crystallography provides unequivocal proof of the anomeric configuration (α or β) by showing the spatial orientation of the butylamino substituent at the C-1 position relative to the rest of the sugar ring.

Furthermore, the analysis reveals the precise conformation of the six-membered glucopyranose ring. For D-glucose derivatives, the most stable and common conformation is the ⁴C₁ chair form, where carbon atoms C1 and C4 are on opposite sides of the plane formed by the other ring atoms. Studies on related glycosylamines have confirmed that the saccharide unit typically adopts this stable ⁴C₁ chair conformation. nih.gov This conformation places the majority of the bulky substituents (hydroxyl groups and the C-6 hydroxymethyl group) in equatorial positions, minimizing steric strain.

Analysis of Intermolecular Interactions in Crystal Lattices

The stabilization of the crystal lattice of N-butyl-D-glucopyranosylamine is governed by a network of non-covalent interactions, primarily hydrogen bonding and weaker C-H···O interactions. While a specific crystal structure for the title compound is not extensively detailed in the public domain, analysis can be extrapolated from closely related glycosylamines and glucopyranose structures.

Hydrogen Bonding: The primary intermolecular forces are classical hydrogen bonds, specifically O-H···O and N-H···O interactions. The hydroxyl groups (O-H) of the glucopyranosyl ring act as both hydrogen bond donors and acceptors, while the secondary amine (N-H) also serves as a crucial hydrogen bond donor. These interactions create a robust, three-dimensional network that dictates the molecular packing in the solid state. nih.govmdpi.com In similar structures, these bonds lead to the formation of distinct patterns, such as chains or dimeric motifs. nih.gov For instance, the interaction between the hydroxyl oxygen of one molecule and the hydroxyl hydrogen of an adjacent molecule is a key stabilizing feature.

Table 1: Common Intermolecular Interactions in Glucopyranosylamine Crystal Lattices

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | O-H, N-H | O, N | 2.5 - 3.2 | Primary driver of crystal packing |

| C-H···O Interaction | C-H (ring, butyl) | O (hydroxyl, ring) | 3.0 - 3.8 | Fine-tunes molecular arrangement |

Chiroptical Spectroscopy for Solution Conformation

Chiroptical techniques are essential for probing the stereochemistry and conformational behavior of chiral molecules like N-butyl-D-glucopyranosylamine in solution.

Optical Rotation (OR): As a chiral molecule, N-butyl-D-glucopyranosylamine rotates the plane of plane-polarized light. wikipedia.org The magnitude and sign (dextrorotatory, (+), or levorotatory, (-)) of the specific rotation are characteristic of its three-dimensional structure, particularly the configuration at the anomeric center (C1). This technique is fundamental for confirming the enantiomeric purity of the compound and can be sensitive to changes in solvent and temperature, which may influence the conformational equilibrium. wikipedia.orgnih.gov

Circular Dichroism (CD): Circular dichroism measures the differential absorption of left and right circularly polarized light. yale.educmu.edu N-butyl-D-glucopyranosylamine, lacking a strong chromophore, does not exhibit significant CD signals in the near-UV or visible range. youtube.com Electronic transitions associated with the glycosidic linkage and hydroxyl groups occur at low wavelengths (far-UV). However, CD spectroscopy can be a powerful tool for studying derivatives of the compound where a chromophore is introduced, or for monitoring conformational changes that occur upon binding to other molecules. The resulting CD spectrum, particularly the sign and intensity of Cotton effects, provides detailed information about the spatial arrangement of atoms around the chiral centers. yale.edu

Computational and Theoretical Investigations of N Butyl D Glucopyranosylamine

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, offering a window into their conformational flexibility and stability. For N-alkyl glycosides, MD simulations have been successfully employed to understand properties such as micelle formation and stability in aqueous solutions. For instance, a study on N-dodecyl-D-lactosylamine, a longer-chain N-alkyl glycosylamine, utilized all-atom MD simulations to explore the structural properties of the micelles it forms. sbq.org.br The simulations, performed using the AMBER 9.0 package with the GLYCAM_04 force field, revealed that the micelles remained stable throughout the simulation period without any monomer escape events. sbq.org.br This suggests that N-butyl-D-glucopyranosylamine would likely exhibit stable molecular dynamics in simulations.

| Structural Feature | Predicted Predominant Conformation | Basis of Prediction (Analogous Compound) | Reference |

|---|---|---|---|

| Glucopyranosyl Ring | 4C1 Chair | N-acetyl-α-D-glucosamine, α-D-glucosamine | acs.orgresearchgate.net |

| Stability in Simulation | Stable | N-dodecyl-D-lactosylamine | sbq.org.br |

In Silico Modeling for Ligand-Target Interaction Prediction (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. While specific molecular docking studies featuring N-butyl-D-glucopyranosylamine are not prominent in the literature, the extensive research on other glycoside mimics as enzyme inhibitors provides a strong framework for predicting its potential interactions.

A primary target for many glycoside derivatives is the enzyme α-glucosidase, which is involved in carbohydrate digestion. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. researchgate.net Molecular docking studies have been performed on a wide array of natural compounds, including flavonoids and phenolics, to screen for α-glucosidase inhibitors. cabidigitallibrary.org These studies reveal that compounds with glycosidic linkages can effectively bind to the active site of α-glucosidase. For example, in a docking study of various natural compounds, rutin, quercetin, and myricetin (B1677590) showed strong binding energies with α-glucosidase. semanticscholar.org The interactions typically involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the enzyme's active site. nih.govnih.gov

Based on these analogous studies, a hypothetical molecular docking of N-butyl-D-glucopyranosylamine with α-glucosidase can be envisioned. The glucopyranosyl head would likely form hydrogen bonds with polar residues in the active site, mimicking the natural substrate. The N-butyl tail could engage in hydrophobic interactions with nonpolar residues, potentially enhancing the binding affinity. The binding energy and specific interactions would dictate its potential as an α-glucosidase inhibitor.

| Parameter | Predicted Interaction/Value | Basis of Prediction (Analogous Compounds) | Reference |

|---|---|---|---|

| Potential Target | α-Glucosidase | Various glycoside inhibitors | researchgate.net |

| Key Interactions | Hydrogen bonding (glucopyranosyl moiety), Hydrophobic interactions (N-butyl chain) | Flavonoids, Phenolics, Apigenin-7-O-glucoside | cabidigitallibrary.orgnih.gov |

| Predicted Binding Affinity (Binding Energy) | Likely to show favorable binding energy | Rutin, Quercetin, Myricetin | semanticscholar.org |

Biochemical and Biological Interactions of N Butyl D Glucopyranosylamine Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

Glycogen (B147801) Phosphorylase (GP) Inhibition Mechanisms (e.g., Allosteric Regulation, Catalytic Site Binding)

N-butyl-D-glucopyranosylamine and its derivatives are recognized as inhibitors of Glycogen Phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. nih.gov The primary mechanism of inhibition involves the binding of these glucose analogues to the catalytic site of the enzyme. nih.govnih.gov This binding is competitive with respect to the substrate, glucose-1-phosphate. nih.govnih.gov

The binding of these inhibitors at the catalytic site induces and stabilizes the inactive T-state conformation of the enzyme. nih.govnih.gov Glycogen phosphorylase exists in equilibrium between an active R (relaxed) state and an inactive T (tense) state. wikipedia.orgunideb.hu By preferentially binding to and stabilizing the T-state, N-acyl-β-D-glucopyranosylamine derivatives effectively act as allosteric inhibitors, even though they bind at the catalytic site. nih.govbu.edu This stabilization prevents the conformational changes necessary for catalytic activity. Specifically, the binding of these inhibitors stabilizes the 280s loop, a crucial element for the catalytic mechanism, in its inactive conformation. nih.govnih.gov For instance, N-acetyl-beta-D-glucopyranosylamine, a related compound, was shown to mimic the binding of glucose and act in synergism with caffeine, another allosteric inhibitor, to promote the inactive T-state. nih.gov This stabilization of the dimeric T-state conformation was confirmed through sedimentation velocity experiments. nih.gov

These D-glucose analogs predominantly bind to the Sᵢ subsite within the larger catalytic site, which prevents the maltooligosaccharide substrate from binding effectively. nih.gov The enzyme is regulated by both phosphorylation (converting the less active GPb to the more active GPa) and allosteric effectors. wikipedia.orgunideb.hu Inhibitors like N-butyl-D-glucopyranosylamine leverage these allosteric properties by locking the enzyme in its low-activity state. nih.govnih.gov

Structural Analysis of Enzyme-Inhibitor Complexes via X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding mode of N-acyl-β-D-glucopyranosylamine derivatives within the catalytic site of Glycogen Phosphorylase. nih.govnih.govnih.gov Crystallographic studies of rabbit muscle GPb complexed with these inhibitors reveal that they bind at approximately the same position as the natural substrate, α-D-glucose. nih.govnih.gov

Structural comparisons between different N-acyl derivatives have provided insights into their varying inhibitory potencies. For example, in complexes with oxalyl derivatives of beta-D-glucopyranosylamine, the hydrogen bonding interaction between the amide nitrogen of the inhibitor and the main-chain carbonyl oxygen of His377, which is present for the lead compound N-acetyl-beta-D-glucopyranosylamine, is absent. nih.gov X-ray analysis of biphenyl-N-acyl-β-d-glucopyranosylamine derivatives further highlighted the importance of structural water molecules in mediating the interaction between the inhibitor and the enzyme. nih.govnih.gov The degree of disturbance caused by the inhibitor to the catalytically crucial 280s loop has been shown to correlate with the inhibitor's efficacy. nih.govnih.gov These high-resolution structures confirm that the glucose moiety of the inhibitors sits (B43327) in the catalytic site, making crucial hydrogen bonds, while the N-acyl tail can be modified to explore further interactions and enhance potency. nih.gov

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of N-acyl-β-D-glucopyranosylamine derivatives against Glycogen Phosphorylase. nih.gov Research has demonstrated that modifications to the N-acyl group appended to the glucopyranosylamine core significantly influence binding affinity.

The general principle of SAR is that the bioactivity of a compound is directly related to its chemical structure, including features like the length of an acyl chain or the configuration of the sugar moiety. mdpi.com For GP inhibitors, the glucose unit serves as an anchor, placing the molecule in the catalytic site, while the substituent on the anomeric nitrogen can be varied to achieve stronger inhibition. nih.govunideb.hu

| Compound Type | Reported Kᵢ values | Key Structural Features Influencing Activity |

|---|---|---|

| N-acetyl-β-D-glucopyranosylamine | 32 µM (GPb), 35 µM (GPa) nih.gov | Serves as a potent lead compound. nih.gov |

| Oxalyl derivatives of β-D-glucopyranosylamine | 0.2 - 1.4 mM nih.gov | Variations in the N-oxalyl substituent alter binding affinity. nih.gov |

| α-D-glucose (Reference) | 1.7 mM nih.govnih.gov | Natural ligand with moderate affinity. nih.gov |

Interactions with other Enzymes (e.g., Urease) and Hydrolysis Products

While N-butyl-D-glucopyranosylamine is a known inhibitor of Glycogen Phosphorylase, its interaction with other enzymes such as urease is not well-documented in the available literature. However, studies on other butyl-containing compounds provide insights into urease inhibition. N-(n-butyl)thiophosphoric triamide (NBPT) is a well-characterized inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335). nih.govnih.gov NBPT itself is considered a pro-inhibitor; it is hydrolyzed by urease to produce compounds like diamido phosphoric acid (DAP) and N-(n-butyl) phosphoric triamide (NBPTO), which are the active inhibitors that bind to the nickel ions in the urease active site. consensus.app The mechanism involves slow-binding inhibition. consensus.appresearchgate.net

Regarding the stability of N-butyl-D-glucopyranosylamine itself, N-alkylglucosides as a class are known to be labile compounds that can undergo hydrolysis. taylorfrancis.com The hydrolysis of N-butyl-D-glucopyranosylamine would likely yield D-glucose and n-butylamine. The specific conditions and kinetics for the hydrolysis of this particular compound are not detailed, but the general mechanism for the alkaline hydrolysis of related amides involves the formation of a tetrahedral intermediate following the addition of a hydroxide (B78521) ion. researchgate.net Similarly, the hydrolysis of N-acetyl-D-glucosamine in sub- and supercritical water proceeds via instantaneous deacetylation followed by further reactions. rsc.org

Antimicrobial Activity Investigations

Antifungal Activity against Wood Fungi (e.g., Coriolus versicolor, Poria placenta)

N-butyl-β-D-glucopyranosylamine (BuGPA) has been investigated for its antifungal properties, particularly against wood-destroying fungi. nih.gov In a study evaluating a series of N-alkyl-β-D-glucosylamines, BuGPA was tested for its ability to inhibit the growth of the white-rot fungus Coriolus versicolor and the brown-rot fungus Poria placenta. nih.gov

The study revealed a clear structure-activity relationship where the antifungal activity increased with the length of the N-alkyl chain. nih.gov While N-butyl-β-D-glucopyranosylamine demonstrated antifungal effects, higher concentrations were required for complete inhibition compared to its longer-chain analogue, N-dodecyl-β-D-glucopyranosylamine (DoGPA), which was the most potent compound tested. nih.gov DoGPA completely inhibited the growth of C. versicolor and P. placenta at concentrations of 0.01 x 10⁻³ mol/mL and 0.0075 x 10⁻³ mol/mL, respectively. nih.gov The results indicate that while the butyl substituent confers some antifungal activity, a longer alkyl chain is more effective at disrupting the growth of these wood fungi. nih.gov

| Compound | Target Fungi | Observation |

|---|---|---|

| N-butyl-β-D-glucopyranosylamine (BuGPA) | Coriolus versicolor, Poria placenta | Showed antifungal activity, but required higher concentrations for complete inhibition compared to longer-chain analogues. nih.gov |

| N-dodecyl-β-D-glucopyranosylamine (DoGPA) | Coriolus versicolor | Complete inhibition at 0.01 x 10⁻³ mol/mL. nih.gov |

| N-dodecyl-β-D-glucopyranosylamine (DoGPA) | Poria placenta | Complete inhibition at 0.0075 x 10⁻³ mol/mL. nih.gov |

Antibacterial Activity against Bacterial Strains (e.g., Listeria innocua, Salmonella typhimurium)

N-butyl-D-glucopyranosylamine has been investigated for its antibacterial properties, particularly against foodborne pathogens. Studies evaluating a series of N-alkyl-beta-D-glucosylamines demonstrated that these compounds exhibit varying degrees of biological activity. nih.govcatalysis.com.ua In assessments against Listeria innocua and Salmonella typhimurium, N-butyl-D-glucopyranosylamine (BuGPA) was shown to possess weaker antimicrobial activity compared to its longer-chain counterparts. nih.govcatalysis.com.ua

The effectiveness of these compounds is significantly influenced by the length of the N-alkyl chain. For instance, N-dodecyl-beta-D-glucosylamine (DoGPA), with a 12-carbon chain, completely inhibited the growth of L. innocua and S. typhimurium at concentrations of 0.025 x 10⁻⁴ mol mL⁻¹ and 0.05 x 10⁻⁴ mol mL⁻¹, respectively. nih.govcatalysis.com.ua In contrast, N-octyl-beta-D-glucosylamine (OcGPA) showed much weaker activity at the same concentrations, with inhibition percentages of only 12% for L. innocua and 27% for S. typhimurium. nih.govcatalysis.com.ua Glucosylamines with shorter N-alkyl chains, such as the C-4 chain of N-butyl-D-glucopyranosylamine, displayed comparatively weaker antimicrobial effects. nih.govcatalysis.com.ua

Further research into aminodeoxyglucose derivatives has also highlighted the importance of molecular structure in antibacterial efficacy. For example, 3-amino-3-deoxy-D-glucopyranoside was found to be the most active among several tested aminoglucose derivatives against L. innocua and S. typhimurium, showing inhibition of 29% and 15%, respectively, at a concentration of 2 x 10⁻⁴ mol mL⁻¹. nih.gov

Below is a data table summarizing the antibacterial activity of various N-alkyl-beta-D-glucosylamines.

| Compound | N-Alkyl Chain Length | Target Bacterium | Concentration (mol mL⁻¹) | Inhibition |

| N-butyl-beta-D-glucosylamine (BuGPA) | C4 | L. innocua, S. typhimurium | Not specified | Weaker antimicrobial activity |

| N-hexyl-beta-D-glucosylamine (HeGPA) | C6 | Fusarium proliferatum | 0.5 x 10⁻⁴ | 43% (fungal inhibition) |

| N-octyl-beta-D-glucosylamine (OcGPA) | C8 | L. innocua | 0.025 x 10⁻⁴ | 12% |

| N-octyl-beta-D-glucosylamine (OcGPA) | C8 | S. typhimurium | 0.05 x 10⁻⁴ | 27% |

| N-dodecyl-beta-D-glucosylamine (DoGPA) | C12 | L. innocua | 0.025 x 10⁻⁴ | Complete inhibition |

| N-dodecyl-beta-D-glucosylamine (DoGPA) | C12 | S. typhimurium | 0.05 x 10⁻⁴ | Complete inhibition |

Impact of N-Alkylation and Substituent Position on Antimicrobial Efficacy

The antimicrobial efficacy of N-alkyl-D-glucopyranosylamines is profoundly influenced by the length of the N-alkyl substituent. Research consistently demonstrates that the biological activity of these compounds against both bacteria and fungi increases with the length of the alkyl chain. nih.govcatalysis.com.ua

A comparative study of N-alkyl-beta-D-glucosylamines with chain lengths varying from ethyl (C2) to dodecyl (C12) revealed a clear trend: longer N-alkyl chains lead to more potent antimicrobial effects. nih.govcatalysis.com.ua N-butyl-D-glucopyranosylamine, with its four-carbon chain, is categorized with the short-chain derivatives (C2-C4) that exhibit weaker activity. nih.govcatalysis.com.ua The most significant antimicrobial activity was observed with N-dodecyl-beta-D-glucosylamine (DoGPA), which was more effective against all tested strains than other N-alkyl glucosylamines. nih.govcatalysis.com.ua This suggests that the lipophilicity conferred by the longer alkyl chain plays a crucial role in the antimicrobial mechanism, likely by facilitating interaction with or disruption of the microbial cell membrane.

In addition to chain length, the nature and position of substituents have a marked effect. For example, the presence of N-hydroxyalkyl groups was found to result in weaker antimicrobial activity. nih.govcatalysis.com.ua Similarly, studies on aminodeoxyglucose derivatives have shown that the position of the amino group on the glucopyranose ring is a critical determinant of antibacterial potency. nih.gov

Antiviral Activity Assessments (e.g., Conjugates with Glycyrrhizic Acid)

While direct antiviral assessments of N-butyl-D-glucopyranosylamine are not extensively documented, significant research has been conducted on the antiviral properties of conjugates formed between various glycosylamines and glycyrrhizic acid (GL), a major bioactive compound from licorice root known for its broad-spectrum antiviral effects. viusid.bgfrontiersin.orgnih.govnih.gov These studies provide a strong indication of the potential for developing antivirally active molecules based on glycosylamine structures.

Research into glycyrrhizic acid derivatives has shown that conjugation with aminated sugars can substantially enhance antiviral efficacy. For instance, the introduction of a 2-acetamido-β-D-glucopyranosylamine moiety into the glycoside chain of GL resulted in a tenfold increase in activity against the SARS-coronavirus (SARS-CoV) compared to GL alone. viusid.bgfrontiersin.org Another glycoconjugate, featuring residues of 2-acetamido-2-deoxy-β-D-glucopyranosyl amine, exhibited pronounced antiviral activity against herpes simplex virus type 1 (HSV-1) with an ID₅₀ of 4 µg/ml. researchgate.net

Ligand-Receptor Binding Studies (e.g., Spin-Labeled Glycosides with Transporters)

Specific ligand-receptor binding studies involving spin-labeled N-butyl-D-glucopyranosylamine and transporters were not found in the reviewed literature. However, the methodology of using spin-labeled ligands to investigate interactions with proteins, including transporters, is a well-established and powerful technique. This approach, known as site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy, provides detailed information on protein structure, dynamics, and ligand-induced conformational changes.

In a typical SDSL-EPR study, a stable nitroxide spin label is covalently attached to a specific site on the ligand, in this case, a glycoside like N-butyl-D-glucopyranosylamine. This spin-labeled molecule is then introduced to the transporter protein of interest. The EPR spectrum of the spin label is sensitive to its local environment, including its mobility and accessibility to other paramagnetic species. By analyzing changes in the EPR spectrum upon binding of the spin-labeled glycoside to the transporter, researchers can deduce information about the binding event and any subsequent conformational changes in the protein.

This technique has been successfully applied to study various membrane proteins, including transporters, to map ligand binding sites and characterize the structural rearrangements that occur during the transport cycle. While direct applications to N-butyl-D-glucopyranosylamine are yet to be reported, the SDSL-EPR methodology represents a viable and powerful approach to elucidate the molecular details of its interaction with biological transporters.

Applications in Advanced Materials Science and Catalysis

Metal Chelation and Coordination Chemistry

The presence of multiple hydroxyl groups and a nitrogen atom in N-butyl-D-glucopyranosylamine provides several potential coordination sites for metal ions. This chelation capability is fundamental to its applications in materials science, such as in the development of new sensors, contrast agents, or in processes for metal ion separation.

Scientific studies on N-glycosylamines, a class of compounds that includes N-butyl-D-glucopyranosylamine, have demonstrated their capacity to form stable complexes with a wide array of metal ions. Research on a related compound, 4,6-O-benzylidene-N-(o-carboxyphenyl)-beta-D-glucopyranosylamine, has shown the formation of complexes with alkali metals (Li+, Na+, K+), alkaline earth metals (Mg2+, Ca2+, Ba2+), and transition metals (Cd2+, Hg2+). nih.gov In these instances, alkali metals tend to form ML-type complexes, where one ligand molecule binds to one metal ion, while other metals form ML2-type complexes, involving two ligand molecules per metal ion. nih.gov

Furthermore, the ability of N-substituted glycosylamine ligands to coordinate with transition metals has been confirmed through the isolation and characterization of cobalt(III) complexes. rsc.org Studies on N-alkyl-N-dithiocarboxy-D-glucamine analogs, which share structural similarities, have also shown effective complexation with cadmium (Cd). nih.gov These findings support the potential of the N-butyl-D-glucopyranosylamine structure, with its nitrogen and oxygen donor atoms, to bind with various metal cations, including but not limited to those listed in the initial scope. The interaction is typically facilitated by the lone pair of electrons on the nitrogen and oxygen atoms forming coordinate bonds with the electron-deficient metal centers. nih.gov

Below is a table summarizing the observed complexation behavior of a related N-glycosylamine, which provides a model for the potential interactions of N-butyl-D-glucopyranosylamine.

| Metal Ion | Ion Type | Observed Complex Stoichiometry (Ligand:Metal) with a related N-glycosylamine nih.gov |

| Li⁺, Na⁺, K⁺ | Alkali Metal | 1:1 |

| Mg²⁺, Ca²⁺, Ba²⁺ | Alkaline Earth Metal | 2:1 |

| Zn²⁺, Cd²⁺, Hg²⁺ | Transition Metal | 2:1 |

| Ni²⁺, Cu²⁺ | Transition Metal | Not explicitly studied in the cited source, but complexation is expected. |

| VO₂⁺, MoO₂²⁺, UO₂²⁺ | Oxo-cations | Not explicitly studied in the cited source. |

This data is based on studies of 4,6-O-benzylidene-N-(o-carboxyphenyl)-beta-D-glucopyranosylamine and is presented as an illustrative example of N-glycosylamine metal chelation. nih.gov

The design of ligands for selective metal ion binding is a core principle in coordination chemistry, aiming to create molecules that can preferentially bind to a specific metal ion even in the presence of others. ebsco.com The selectivity of a ligand like N-butyl-D-glucopyranosylamine is governed by several factors.

The Hard and Soft Acids and Bases (HSAB) principle is a key consideration. Hard metal ions, such as alkali (Li+, Na+, K+), alkaline earth (Mg2+, Ca2+), and early transition metals, prefer to bind with hard donor atoms like oxygen. mdpi.com Softer metal ions, such as later transition metals (Cu+, Ag+, Cd2+, Hg2+), have a greater affinity for softer donor atoms like sulfur and, to some extent, nitrogen. mdpi.com N-butyl-D-glucopyranosylamine, with its hard oxygen donors (from the hydroxyl groups) and borderline nitrogen donor, would be expected to show versatile binding capabilities.

The chelate effect is another crucial principle. ebsco.com As a polydentate ligand, N-butyl-D-glucopyranosylamine can form a stable ring structure (a chelate ring) with a metal ion, which is thermodynamically more stable than complexes formed by comparable monodentate ligands. ebsco.com The size and flexibility of the n-butyl group and the conformation of the pyranose ring can create a specific three-dimensional cavity, or "preorganization," that fits certain metal ions better than others based on their ionic radius and preferred coordination geometry. This structural arrangement can enhance selectivity for ions like Cu2+ and Zn2+, which often favor nitrogen coordination, over ions that exclusively prefer oxygen. mdpi.com

Key ligand design principles applicable to N-butyl-D-glucopyranosylamine include:

Donor Atom Type: Utilizing the mix of hard (oxygen) and borderline (nitrogen) donors to target a range of metal ions.

Chelate Ring Size: The formation of stable five- or six-membered chelate rings upon coordination influences complex stability.

Steric Hindrance: The bulky glucopyranosyl and n-butyl groups can create steric hindrance that favors coordination with smaller ions or specific geometries.

Ligand Flexibility: The conformational flexibility of the pyranose ring and the alkyl chain can allow the ligand to adapt to the preferred coordination sphere of different metal ions.

Catalytic Applications in Organic Synthesis

While the coordination chemistry of N-butyl-D-glucopyranosylamine suggests potential for use in catalysis, where metal complexes often serve as the active catalytic species, the scientific literature currently provides limited to no direct evidence of its application in the specific reactions outlined below. The following sections reflect the absence of specific research findings in these areas for this particular compound.

Based on a comprehensive review of available scientific literature, there are no specific studies detailing the use of N-butyl-D-glucopyranosylamine as a catalyst for the selective oxidation of alcohols or organic sulfides.

There is currently no scientific literature available that describes the application of N-butyl-D-glucopyranosylamine as a catalyst in epoxidation reactions.

The Biginelli reaction is a well-known multicomponent reaction for synthesizing dihydropyrimidinones, often catalyzed by Lewis or Brønsted acids. wikipedia.orgorganic-chemistry.org However, a search of the scientific literature did not yield any studies that employ N-butyl-D-glucopyranosylamine as a catalyst for this or related multicomponent reactions.

Activation of Carbon-Halogen Bonds

The activation of carbon-halogen (C-X) bonds is a critical step in numerous synthetic organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Research into catalysts that can efficiently mediate this activation under mild conditions is a significant focus in modern chemistry. While direct catalytic applications of N-butyl-D-glucopyranosylamine in C-X bond activation are not extensively documented, its structural motifs are relevant to the principles of halogen bond catalysis.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction can be harnessed to activate substrates in a manner analogous to hydrogen bonding. Theoretical studies have shown that halogen-bond donors can act as non-covalent activators in Lewis acid catalysis, and "in silico" designed catalysts based on multiple halogen bond donors have shown promise for various organic reactions. nus.edu.sg The design of such catalysts often involves integrating halogen atoms into organic scaffolds that can position them to interact effectively with a substrate.

While N-butyl-D-glucopyranosylamine itself does not possess a halogen atom, its carbohydrate framework provides a versatile platform for chemical modification. The introduction of halogenated functional groups onto the glucopyranosyl ring or the N-butyl chain could yield derivatives capable of participating in halogen bonding. The stereochemically rich and conformationally defined glucose backbone could allow for precise spatial arrangement of these halogen bond donors, potentially leading to highly selective catalysts for reactions involving C-X bond activation. The development of such derivatives remains a prospective area for research.

Role as Biochemical Probes and Molecular Sensors

The development of selective and sensitive biochemical probes and molecular sensors is crucial for understanding complex biological processes and for diagnostic applications. Carbohydrate-based molecules are particularly well-suited for these roles due to their biocompatibility and the specific recognition events they can mediate.

Glucopyranosyl conjugates have been successfully synthesized and employed as selective and reactive probes for biologically important molecules such as cysteine. iitb.ac.in These probes often incorporate a signaling unit, such as a fluorophore, whose properties change upon interaction with the target analyte. The glucopyranosyl moiety serves to enhance water solubility and biocompatibility, and can also play a role in molecular recognition.

While specific studies detailing the use of N-butyl-D-glucopyranosylamine as a biochemical probe are limited, its structure is analogous to other N-glycosyl compounds that have been investigated for such purposes. The amine linkage provides a convenient point for the attachment of reporter groups. For instance, derivatives of D-glucopyranosylamine have been synthesized to create water-soluble and biocompatible conjugates for recognizing specific amino acids in physiological conditions. iitb.ac.in The general principle involves the nucleophilic character of the target molecule (like the thiol group in cysteine) reacting with an electrophilic part of the probe, leading to a detectable signal.

The design of a molecular sensor based on N-butyl-D-glucopyranosylamine would likely involve its functionalization with a group that can selectively interact with a target analyte, coupled with a transducer element (e.g., a chromophore or fluorophore) that signals this binding event. The N-butyl group could also be modified to tune the probe's solubility and cell permeability.

| Probe Type | Target Analyte | Principle of Detection | Potential Role of N-butyl-D-glucopyranosylamine |

| Fluorescent Probe | Amino Acids (e.g., Cysteine) | Change in fluorescence intensity or wavelength upon reaction. | Scaffold for attaching a fluorophore and a reactive group. |

| Colorimetric Sensor | Metal Ions | Visible color change upon chelation. | Modified to include a metal-binding moiety. |

| Enzyme Substrate | Glycosidases | Cleavage of the glycosidic bond releases a detectable molecule. | Analogue for studying enzyme activity and inhibition. |

Potential in Functional Materials Science as Building Blocks

The use of bio-based molecules as building blocks for advanced functional materials is a rapidly growing field, driven by the desire for sustainable and biocompatible materials with novel properties. Carbohydrates, with their well-defined stereochemistry and abundance of functional groups, are attractive starting materials for the synthesis of polymers, gels, and other soft materials.

N-butyl-D-glucopyranosylamine, as a derivative of glucose, possesses the inherent characteristics of a versatile building block. The hydroxyl groups on the glucose ring can be modified to introduce a wide range of functionalities or to serve as points for polymerization. The N-butyl group provides a hydrophobic component, making the molecule amphiphilic. This amphiphilicity is a key property for self-assembly into ordered structures such as micelles, vesicles, or liquid crystals.

The synthesis of glycosylamines from reducing sugars and amines is a well-established process, allowing for the creation of a library of derivatives with varying alkyl chains. researchgate.net These molecules can then be used in the bottom-up fabrication of functional materials. For example, the self-assembly of carbohydrate-based amphiphiles can be directed to form nanostructures capable of encapsulating and delivering drugs. The specific structure of N-butyl-D-glucopyranosylamine, with its flexible butyl chain and rigid pyranose ring, would influence the packing and morphology of such self-assembled materials.

Furthermore, the amine functionality can be exploited for cross-linking reactions to form hydrogels or other polymeric networks. These materials could find applications in tissue engineering, controlled release systems, and as matrices for enzyme immobilization. The biodegradability of the glucose backbone would be an advantageous feature for biomedical applications.

| Material Type | Potential Application | Role of N-butyl-D-glucopyranosylamine | Key Properties |

| Self-Assembled Nanostructures | Drug Delivery, Nanoreactors | Amphiphilic building block | Biocompatibility, Encapsulation ability |

| Polymeric Hydrogels | Tissue Engineering, Wound Dressing | Monomer or cross-linker | Water absorption, Biocompatibility, Biodegradability |

| Liquid Crystals | Optical Sensors, Display Technology | Mesogen | Self-organization, Stimuli-responsiveness |

Future Research Directions and Translational Potential in Basic Science

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of glycosylamines often involves methods that are not environmentally friendly. Future research is increasingly focused on developing novel and sustainable synthetic methodologies.

Key areas of development include:

Mechanochemistry: This solvent-free approach, utilizing mechanical force to induce chemical reactions, presents a green alternative for the synthesis of glycosylamines. Mechanochemical synthesis often leads to high reaction yields and simplified work-up procedures, making it an attractive method for the clean and rapid production of a variety of glycosylamines. ru.nlnih.gov

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps can lead to highly selective and efficient synthetic pathways. For instance, an engineered glycoside-3-oxidase could be used for the regio- and stereoselective synthesis of rare sugars, a strategy that could be adapted for the production of N-butyl-D-glucopyranosylamine derivatives. helgroup.com This approach avoids the need for extensive protecting group chemistry, which is often a laborious and waste-generating aspect of carbohydrate synthesis. nwo.nl One-pot chemoenzymatic synthesis is another promising avenue, offering an atom-economical and efficient route to valuable chemical building blocks. bidmc.org

Stereospecific Synthesis: Gaining precise control over the stereochemistry at the anomeric carbon is a significant challenge in glycosylamine synthesis. Novel methods, such as a metal-free nih.govnih.gov-sigmatropic rearrangement, offer a stereospecific route to both α- and β-N-glycosylamine derivatives. kiesslinglab.comnih.govnih.gov This level of control is crucial for developing compounds with specific biological activities.

| Synthetic Methodology | Key Advantages | Sustainability Aspect |

| Mechanochemistry | High yields, simple work-up, fast reaction times. ru.nl | Solvent-free, reduced waste. ru.nlnih.gov |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, fewer protection/deprotection steps. helgroup.combidmc.org | Use of biocatalysts, reduced use of harsh reagents. helgroup.com |

| Stereospecific Rearrangements | Precise control over anomeric configuration. kiesslinglab.comnih.gov | Metal-free catalysis, high atom economy. kiesslinglab.comnih.gov |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

N-glycosyl compounds are known to be involved in a wide array of biological processes. nih.gov Future research will likely uncover new biological targets and further elucidate the mechanistic pathways of N-butyl-D-glucopyranosylamine and its analogs.

Enzyme Inhibition: Glycosylamines and their derivatives are attractive candidates for enzyme inhibitors. nih.govnih.gov They can act as mimics of the natural substrates of glycosidases and glycosyltransferases, enzymes involved in numerous physiological and pathological processes. nih.govnih.gov For example, N-glycosyl amides have been investigated as moderate inhibitors of β-galactosidase. nih.gov Further research could identify more potent and selective inhibitors for a range of therapeutic targets. The study of enzyme inhibition mechanisms, whether competitive, non-competitive, or uncompetitive, will be crucial in designing more effective drugs. keaipublishing.com

Iminosugar Synthesis: N-alkyl-glycosylamines are valuable synthetic intermediates for the production of iminosugars. nih.govresearchgate.net Iminosugars are potent inhibitors of various glycosidases and glycosyltransferases and have shown therapeutic potential as pharmacological chaperones for diseases like Gaucher disease. nih.gov

Maillard Reaction and Glycation: The initial step of the Maillard reaction involves the formation of an N-substituted glycosylamine from a sugar and an amine. nwo.nlbioglyco.com Understanding the kinetics and mechanisms of this reaction is crucial in food chemistry and in the context of drug stability, where glycosylation of amine-containing drugs can lead to decreased potency. nwo.nl

| Biological Area | Research Focus | Potential Application |

| Enzyme Inhibition | Identifying novel enzyme targets for N-butyl-D-glucopyranosylamine derivatives. nih.govnih.gov | Development of new therapeutics for diseases involving aberrant enzyme activity. rsc.org |

| Iminosugar Synthesis | Utilizing N-butyl-D-glucopyranosylamine as a precursor for novel iminosugars. nih.govresearchgate.net | Treatment of genetic disorders and other diseases through enzyme inhibition or pharmacological chaperoning. nih.gov |

| Maillard Reaction | Investigating the role of N-butyl-D-glucopyranosylamine in glycation processes. nwo.nlbioglyco.com | Improving drug stability and understanding the formation of advanced glycation end-products in disease. |

Integration into Advanced Functional Material Systems

The unique structural features of N-butyl-D-glucopyranosylamine, combining a hydrophilic sugar headgroup with a hydrophobic alkyl chain, make it and similar molecules interesting building blocks for advanced functional materials.

Hydrogels, Microgels, and Nanogels: Glycopolymers can be used to create hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. youtube.comnih.gov These materials have applications in drug delivery, tissue engineering, and as sensors. youtube.comnih.gov Glucose-derived components are being integrated into superabsorbent hydrogels, highlighting the potential for carbohydrate-based materials in addressing environmental challenges. Glycosaminoglycan-based cryogels, which mimic the extracellular matrix, are also being developed for cell cultivation and tissue regeneration.

Surfactants and Self-Assembly: N-alkyl-glycosides can act as surfactants, self-assembling into micelles and other structures in solution. The surface activity and self-assembly properties of these molecules can be tuned by altering the length of the alkyl chain and the nature of the sugar headgroup. These properties are relevant for applications in detergency, emulsification, and the solubilization of membrane proteins.

Refined Computational Predictions for Rational Molecular Design

Computational methods are becoming increasingly powerful tools in the rational design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of N-butyl-D-glucopyranosylamine and its interactions with biological targets. These simulations can help to understand the conformational flexibility of the molecule and the nature of its binding to proteins, which is crucial for designing more potent enzyme inhibitors.